

2-Chloropropionyl chloride-d4 chemical properties

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Compound of Interest

Compound Name: 2-Chloropropionyl chloride-d4

Cat. No.: B12394374

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An In-depth Technical Guide to **2-Chloropropionyl chloride-d4**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and applications of **2-Chloropropionyl chloride-d4** (CAS No. 1219794-98-5). As a deuterated isotopologue of 2-Chloropropionyl chloride, this compound is of significant interest to researchers in drug development and metabolic studies, primarily serving as an internal standard or a tracer. This document consolidates critical data and experimental considerations to support its safe and effective use in a laboratory setting.

Chemical and Physical Properties

2-Chloropropionyl chloride-d4 is the deuterium-labeled version of 2-Chloropropionyl chloride. [1] It is a reactive acyl chloride, appearing as a colorless to light yellow liquid with a pungent odor.[2][3] Due to its reactivity, it must be handled under anhydrous conditions to prevent hydrolysis.[2] The incorporation of four deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart.[1]

A summary of its key physical and chemical properties is presented below, with data for the non-deuterated form (protologue) provided for comparison.

Property	2-Chloropropionyl chloride-d4	2-Chloropropionyl chloride (Protologue)	Reference(s)
CAS Number	1219794-98-5	7623-09-8	[4][5]
Molecular Formula	C ₃ D ₄ Cl ₂ O	C ₃ H ₄ Cl ₂ O	[1][5]
Molecular Weight	130.99 g/mol	126.97 g/mol	[1][5]
Appearance	Clear colorless to light yellow liquid	Clear colorless to light yellow liquid	[2][3][5]
Melting Point	Not available	-71 °C / -95.8 °F	[5][6]
Boiling Point	Not available	109-111 °C (lit.)	[5][7][8]
Density	Not available	1.308 g/mL at 25 °C (lit.)	[5][7][8]
Refractive Index	Not available	n _{20/D} 1.440 (lit.)	[5][7][8]
Flash Point	31 °C (88 °F)	34 °C / 93.2 °F	[3][4]
Water Solubility	Decomposes	Decomposes / Reacts violently	[3][5]

Spectral Data

The isotopic labeling of **2-Chloropropionyl chloride-d4** significantly alters its spectral properties, which is the basis for its use in tracer studies.

Spectroscopy	Observed Characteristics for 2-Chloropropionyl chloride-d4
¹ H NMR	The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the propionyl backbone, depending on the isotopic purity.
¹³ C NMR	The ¹³ C NMR spectrum will show signals for the three carbon atoms. The signals for deuterated carbons may appear as multiplets with attenuated intensity due to C-D coupling.
Mass Spectrometry	The molecular ion peak will be observed at m/z corresponding to 130.99, which is 4 mass units higher than the non-deuterated compound (126.97). The fragmentation pattern will also be altered due to the presence of deuterium. [9]
Infrared (IR)	The C-D stretching vibrations will appear at lower wavenumbers (approx. 2100-2250 cm ⁻¹) compared to the C-H stretching vibrations (approx. 2850-3000 cm ⁻¹) of the protologue. The characteristic C=O stretch of the acyl chloride group remains prominent. [10] [11]

Chemical Reactivity and Safety

Reactivity

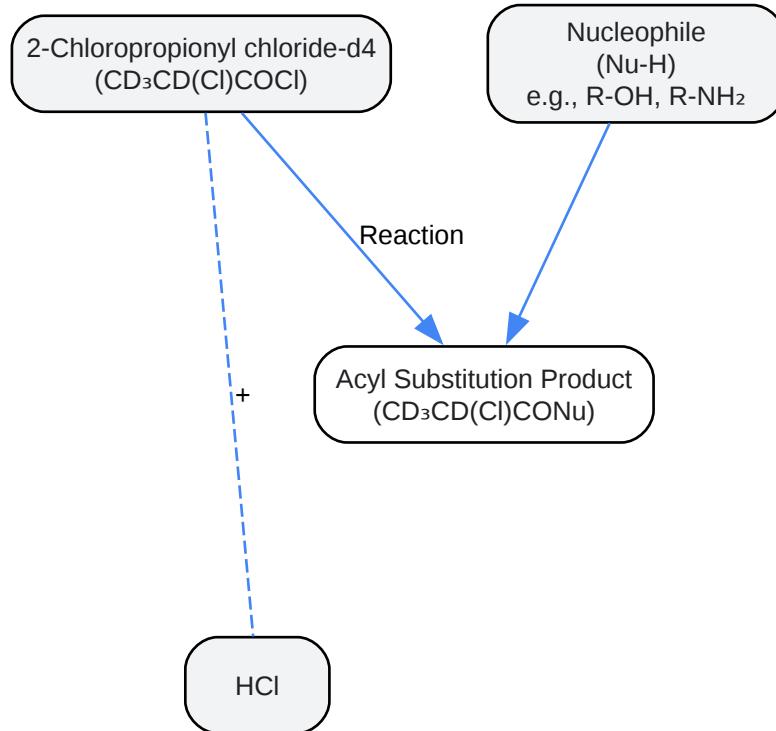
As an acyl chloride, **2-Chloropropionyl chloride-d4** is a highly reactive electrophile. It readily participates in nucleophilic acyl substitution reactions.

- Hydrolysis: Reacts violently with water and moisture to produce deuterated 2-chloropropionic acid and hydrochloric acid (or HCl).[\[3\]](#)[\[6\]](#)
- Reaction with Alcohols: Reacts with alcohols to form the corresponding deuterated 2-chloropropionate esters.

- Reaction with Amines: Reacts with primary and secondary amines to yield deuterated 2-chloropropionamides.

These reactions are typically exothermic and must be performed with caution.^[2] The compound is incompatible with strong bases, alcohols, amines, and oxidizing agents.^[6]

General Reactivity Pathway



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General reaction with nucleophiles.

Safety and Handling

2-Chloropropionyl chloride-d4 is a hazardous substance that requires strict safety protocols.

- Hazards: It is a flammable liquid and vapor.^{[4][6]} It causes severe skin burns and eye damage and may cause respiratory irritation.^{[3][4]} Contact with water liberates toxic gas.^{[3][6]}
- Handling: Work should be conducted in a well-ventilated chemical fume hood.^[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face

shield, and a lab coat, is mandatory.[4] The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[6]

- Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[3] The container must be kept tightly closed. Protection from moisture is critical.[6]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash off with plenty of soap and water.[4] If inhaled, move the person to fresh air.[4] In all cases of exposure, seek immediate medical attention.[3][4]

Experimental Protocols

Synthesis of 2-Chloropropionyl chloride-d4

While specific synthesis protocols for the d4 isotopologue are not widely published, a standard method can be adapted from the synthesis of its non-deuterated form, which typically involves the chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl_2).[2][12]

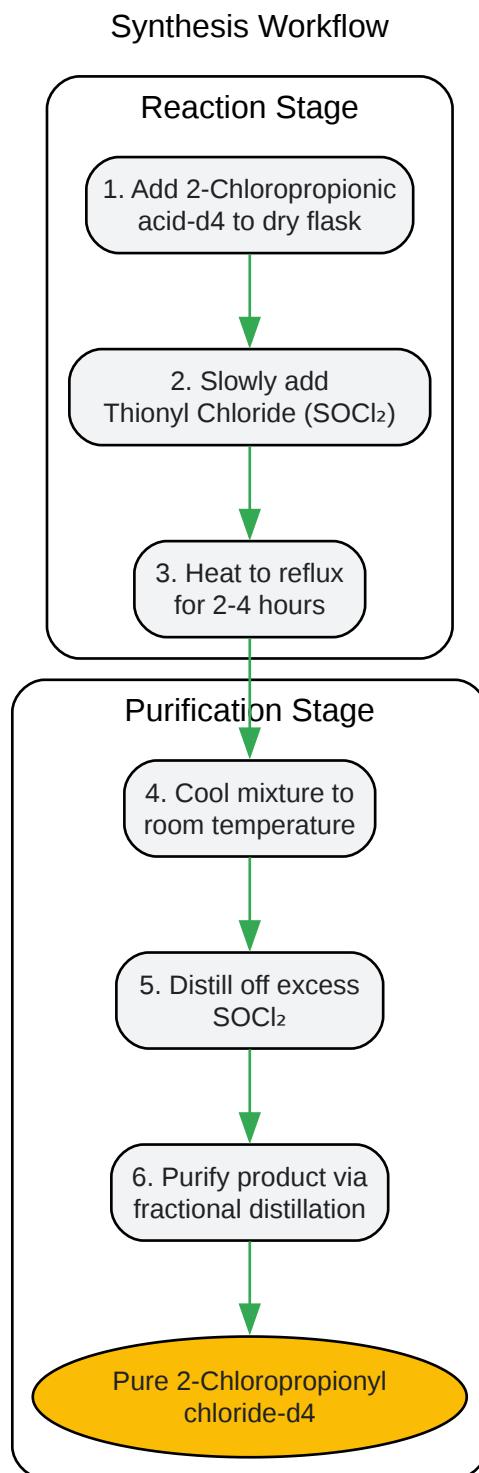
Starting Material: 2-Chloropropionic acid-d4.

Reaction: $\text{CD}_3\text{-CD(Cl)-COOH} + \text{SOCl}_2 \rightarrow \text{CD}_3\text{-CD(Cl)-COCl} + \text{SO}_2 + \text{HCl}$

Methodology:

- Setup: A dry, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO_2 byproducts). The entire apparatus must be flame-dried and maintained under an inert atmosphere.
- Reaction: 2-Chloropropionic acid-d4 is added to the flask. Thionyl chloride (SOCl_2) is added slowly, often with cooling, as the reaction can be exothermic. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
- Reflux: After the addition is complete, the reaction mixture is gently heated to reflux for several hours to ensure the reaction goes to completion. Progress can be monitored by the cessation of gas evolution.

- Purification: After cooling, the excess thionyl chloride is removed by distillation. The resulting crude **2-Chloropropionyl chloride-d4** is then purified by fractional distillation under reduced pressure to yield the final product.



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Workflow for synthesis and purification.

Applications in Research and Development

The primary application of **2-Chloropropionyl chloride-d4** stems from its nature as a stable isotope-labeled compound.

- **Drug Metabolism Studies:** It can be used to synthesize deuterated versions of drug candidates or metabolites. The labeled compounds can then be used in pharmacokinetic (PK) and pharmacodynamic (PD) studies to trace their metabolic fate using mass spectrometry.^[1]
- **Internal Standards:** Due to its similar chemical behavior to the non-labeled compound but distinct mass, it serves as an ideal internal standard for quantitative analysis in chromatography-mass spectrometry (GC-MS or LC-MS) assays.
- **Mechanistic Studies:** The "heavy" isotope can be used to investigate reaction mechanisms, particularly to determine if a specific C-H bond is broken in a rate-determining step (the kinetic isotope effect).
- **Reagent in Organic Synthesis:** It is also used as a building block to introduce the deuterated 2-chloropropionyl group into more complex molecules.^{[8][13]}

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